2-Methylaziridin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylaziridin-1-amine, also known as 2-methylaziridine, is a three-membered nitrogen-containing heterocycle. This compound is part of the aziridine family, which is known for its high ring strain and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylaziridin-1-amine can be synthesized through several methods. One common approach involves the reaction of isopropanolamine with sulfuric acid, followed by esterification and hydrolysis . The reaction conditions are typically mild, making it suitable for large-scale industrial production. The process involves the following steps:
- Esterification of isopropanolamine with sulfuric acid.
- Hydrolysis of the ester with a liquid alkaline solution.
- Purification through distillation under normal and low pressure .
Industrial Production Methods
The industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of sulfuric acid and liquid alkaline solutions ensures high purity and yield, with the final product reaching a purity of 99% or more .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylaziridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methylaziridin-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methylaziridin-1-amine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved in its action include nucleophilic attack at the aziridine carbon atoms, resulting in the formation of substituted amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and ring strain.
Vinylaziridine: Features an unsaturated C–C bond attached to the aziridine ring, making it highly reactive.
Uniqueness
2-Methylaziridin-1-amine is unique due to the presence of the methyl group at the 2-position, which significantly influences its chemical properties and reactivity. This modification makes it more suitable for specific applications, particularly in the synthesis of polyamines and other nitrogen-containing compounds .
Eigenschaften
CAS-Nummer |
32348-22-4 |
---|---|
Molekularformel |
C3H8N2 |
Molekulargewicht |
72.11 g/mol |
IUPAC-Name |
2-methylaziridin-1-amine |
InChI |
InChI=1S/C3H8N2/c1-3-2-5(3)4/h3H,2,4H2,1H3 |
InChI-Schlüssel |
JLLBNBCZQAIKNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.